molecular formula C47H80O17 B150169 Ginsenoside Rd2 CAS No. 83480-64-2

Ginsenoside Rd2

Cat. No. B150169
CAS RN: 83480-64-2
M. Wt: 917.1 g/mol
InChI Key: ZTQSADJAYQOCDD-FDDSVCGKSA-N
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Scientific Research Applications

Ginsenoside Rd2 has a wide range of scientific research applications:

Mechanism of Action

Ginsenoside Rd2 exerts its effects through multiple molecular targets and pathways. It modulates signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the regulation of cell growth, apoptosis, and inflammation. Additionally, it interacts with various receptors and enzymes, contributing to its diverse pharmacological activities .

Similar Compounds:

  • Ginsenoside Rb1
  • Ginsenoside Rd
  • Ginsenoside Rg3
  • Ginsenoside Rh2

Comparison: this compound is unique due to its specific glycosidic structure, which influences its bioavailability and pharmacological profile. Compared to other ginsenosides, this compound exhibits stronger anti-inflammatory and neuroprotective effects, making it a valuable compound for therapeutic applications .

Future Directions

The efficacy of ginsenosides in the treatment of kidney disease has become clear, and in the future, in-depth research on ginsenosides in the treatment of kidney disease can be conducted from multiple angles, levels, and directions to provide better treatment for patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rd2 can be synthesized through enzymatic transformation methods. Specific glycosidases, such as β-glucosidase and α-l-rhamnosidase, are used to hydrolyze the glycosidic bonds in precursor ginsenosides like Ginsenoside Rb1 and Ginsenoside Rd . The enzymatic reactions typically occur under mild conditions, such as pH 5-7 and temperatures ranging from 30-40°C .

Industrial Production Methods: Industrial production of this compound involves the extraction of ginsenosides from ginseng roots, followed by biotransformation using microbial cultures or purified enzymes. The process includes steps like extraction, purification, and enzymatic conversion to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rd2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deglycosylated derivatives and oxidized forms of this compound, which often exhibit enhanced biological activities .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSADJAYQOCDD-FDDSVCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317046
Record name Ginsenoside Rd2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

917.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83480-64-2
Record name Ginsenoside Rd2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83480-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rd2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Can you describe the occurrence of ginsenoside Rd2 in Panax notoginseng?

A1: this compound is considered a minor ginsenoside and can be found in various parts of the Panax notoginseng plant. Notably, it has been identified in the leaves [, , , , , ], flowers [, , ], and even the stems [] of this species.

Q2: How is this compound produced in Panax notoginseng?

A2: While this compound exists naturally in Panax notoginseng, research suggests it can also be produced through the biotransformation of other ginsenosides. This process, often facilitated by enzymes from fungi or bacteria, involves the selective cleavage of specific sugar moieties. For instance, studies have shown that ginsenoside Rd can be converted to this compound through the action of enzymes present in Panax notoginseng flowers [, ]. Similarly, fungi like Cladosporium xylophilum can transform the major ginsenoside Rb2 into this compound [].

Q3: What extraction methods are typically used to isolate this compound?

A3: Researchers have successfully isolated this compound from Panax notoginseng using several techniques. These include traditional extraction methods employing solvents like methanol [, , , , ] and water [, , ], as well as more sophisticated techniques like counter-current chromatography []. Interestingly, the choice of extraction solvent can significantly influence the ginsenoside profile [, ].

Q4: Are there any analytical methods available to specifically detect and quantify this compound?

A4: Yes, high-performance liquid chromatography (HPLC) coupled with various detectors is widely used to analyze this compound. For instance, HPLC combined with ultraviolet detection has been successfully employed to quantify this compound in Panax notoginseng extracts []. Additionally, more advanced techniques like online two-dimensional liquid chromatography coupled with mass spectrometry have been developed for a comprehensive analysis of this compound and other related compounds in complex plant matrices [].

Q5: What is known about the biological activity of this compound?

A5: While research on this compound is ongoing, studies suggest potential bioactivity, especially compared to major ginsenosides []. One study found that this compound, among other ginsenosides, could impact cell-to-cell communication by influencing gap junctions []. These findings highlight the need for further investigation into the specific mechanisms of action and potential therapeutic applications of this compound.

Q6: Does the gut microbiota play a role in the metabolism of this compound?

A6: Yes, the gut microbiota appears to play a significant role in metabolizing this compound. In a study using gut microbiota from insomniac patients, this compound was identified as an intermediate metabolite during the breakdown of saponins extracted from Panax notoginseng leaves []. This suggests that the gut microbiota may contribute to the conversion of this compound into other bioactive compounds, potentially influencing its overall effects.

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